molecular formula C10H12O2 B6166471 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 959864-87-0

8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No. B6166471
CAS RN: 959864-87-0
M. Wt: 164.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene is a naturally occurring compound found in a variety of plant species, including the genus Erythroxylum, a genus of tropical shrubs native to South America. It is an alkaloid and is a structural isomer of the more commonly known cocaine. 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene has been studied for its potential medicinal properties, as it has been found to possess anti-inflammatory, anti-mutagenic, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene has been studied for its potential medicinal properties, as it has been found to possess anti-inflammatory, anti-mutagenic, anti-cancer, and anti-diabetic properties. In addition, it has been shown to possess anti-microbial activity and has been studied for its potential use as an insecticide.

Mechanism of Action

The exact mechanism of action of 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene is not yet fully understood. However, it is believed to interact with a variety of cellular receptors and enzymes, including those involved in the regulation of inflammation, cell proliferation, and glucose metabolism.
Biochemical and Physiological Effects
8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene has been shown to possess anti-inflammatory, anti-mutagenic, anti-cancer, and anti-diabetic properties. It has also been shown to possess anti-microbial activity and has been studied for its potential use as an insecticide. In addition, it has been found to possess analgesic, anti-convulsant, and anti-depressant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene in laboratory experiments include its availability, its low cost, and its low toxicity. However, there are some limitations to using 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene in laboratory experiments, including its instability in solution, its low solubility, and its low bioavailability.

Future Directions

Future research directions for 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene include further investigation into its mechanism of action, its potential therapeutic applications, and the development of more stable and bioavailable formulations. Additionally, further research is needed to identify the cellular receptors and enzymes that it interacts with, as well as to identify potential drug-drug interactions. Lastly, further research is needed to explore its potential use as an insecticide and for other agricultural purposes.

Synthesis Methods

8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene can be synthesized via a variety of methods, including the reaction of ethynylmagnesium bromide with 1,4-dioxaspiro[4.5]dec-7-ene, the reaction of ethynylmagnesium bromide with 2-chloro-1,4-dioxaspiro[4.5]dec-7-ene, and the reaction of ethynylmagnesium bromide with 1,4-dioxaspiro[4.5]dec-7-ene-2-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-bromo-1,4-dioxaspiro[4.5]decane", "Sodium ethynide", "Copper(I) iodide", "Copper(II) sulfate", "Sodium bicarbonate", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 2-bromo-1,4-dioxaspiro[4.5]decane to 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene", "The starting material 2-bromo-1,4-dioxaspiro[4.5]decane is reacted with sodium ethynide in the presence of copper(I) iodide to form 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene.", "Step 2: Conversion of 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene to 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene", "The 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene is then reacted with sodium ethynide in the presence of copper(II) sulfate to form 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene.", "Step 3: Purification of the product", "The crude product is purified by washing with sodium bicarbonate solution, followed by water and drying with sodium chloride. The final product is obtained by distillation or recrystallization from a suitable solvent." ] }

CAS RN

959864-87-0

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.